Cas no 94994-15-7 (Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate)

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate structure
94994-15-7 structure
Produktname:Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
CAS-Nr.:94994-15-7
MF:C11H18O3
MW:198.258823871613
MDL:MFCD20275559
CID:1024138
PubChem ID:46864123

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
    • methyl 1-(hydroxymethyl)bicyclo[2.2.2]octane-4-carboxylate
    • Methyl 4-(hydroxymethyl)bicyclo-[2.2.2]octane-1-carboxylate
    • AK101586
    • Bicyclo[2.2.2]octane-1-carboxylic acid, 4-(hydroxymethyl)-, methyl ester
    • 4-Hydroxymethyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester
    • CNDFZCWNUACFHZ-UHFFFAOYSA-N
    • FCH1785571
    • OR350282
    • AX8233125
    • Z5393
    • ST24025334
    • A25965
    • F10037
    • MFCD20275559
    • SCHEMBL10164849
    • CS-W022840
    • A1-01467
    • Z1509059153
    • DTXSID70676958
    • Methyl4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
    • AKOS015851378
    • DB-080160
    • DS-2439
    • 94994-15-7
    • SY114727
    • EN300-198570
    • MDL: MFCD20275559
    • Inchi: 1S/C11H18O3/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h12H,2-8H2,1H3
    • InChI-Schlüssel: CNDFZCWNUACFHZ-UHFFFAOYSA-N
    • Lächelt: O=C(C12CCC(CC1)(CO)CC2)OC

Berechnete Eigenschaften

  • Genaue Masse: 198.126
  • Monoisotopenmasse: 198.126
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 222
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 46.5
  • XLogP3: 1

Experimentelle Eigenschaften

  • Dichte: 1.175
  • Siedepunkt: 274.1°C at 760 mmHg
  • Flammpunkt: 108.7°C
  • Brechungsindex: 1.527
  • PSA: 46.53000
  • LogP: 1.49230

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate Sicherheitsinformationen

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM130056-100g
methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
94994-15-7 97%
100g
$*** 2023-05-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LQ143-50mg
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
94994-15-7 97%
50mg
279.0CNY 2021-07-12
eNovation Chemicals LLC
D605605-250mg
methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
94994-15-7 97%
250mg
$160 2023-09-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3819-1G
methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
94994-15-7 97%
1g
¥ 2,494.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3819-10G
methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
94994-15-7 97%
10g
¥ 12,474.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3819-100G
methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
94994-15-7 97%
100g
¥ 64,864.00 2023-04-12
abcr
AB439919-5 g
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate, 95%; .
94994-15-7 95%
5g
€1,156.20 2023-04-22
Enamine
EN300-198570-5.0g
methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
94994-15-7 95.0%
5.0g
$377.0 2025-02-20
TRC
M238515-250mg
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
94994-15-7
250mg
$ 515.00 2022-06-04
eNovation Chemicals LLC
Y0983237-1g
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
94994-15-7 95%
1g
$330 2024-08-02

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 Reagents: Sodium borohydride Solvents: Water ;  0 °C; 1 h, rt
Referenz
Novel substituted pyrazolopiperazines as casein kinase 1δ/ε inhibitors and their preparation
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Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  -40 °C; 1 h, -25 °C
1.2 Reagents: Sodium borohydride Solvents: Water ;  rt → 0 °C; 0 °C; 45 min, 0 °C; 45 min, rt
Referenz
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Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; 12 h, 25 °C
1.2 Reagents: Methanol ;  10 °C; 2 h, 25 °C
Referenz
Monocarboxylic acid transporter 4 (mct4) modulators and uses thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Borane Solvents: Tetrahydrofuran ;  0 °C; overnight, 0 °C → rt
1.2 Reagents: Methanol ;  0 °C
Referenz
Preparation of pyrazolopyrimidine derivative and its application in medicine
, China, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Referenz
Polymerizable compound, and its use in polymerizable liquid crystal composition for making optically anisotropic body showing reduced alignment defect and discoloration
, Japan, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C → rt; 4 h, rt
1.2 Reagents: Methanol ;  15 min, cooled; 2 h, rt
Referenz
Electrochemically driven cross-electrophile coupling of alkyl halides
Zhang, Wen; Lu, Lingxiang ; Zhang, Wendy ; Wang, Yi ; Ware, Skyler D. ; et al, Nature (London, 2022, 604(7905), 292-297

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: p-Toluenesulfonic acid ,  1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… Solvents: p-Xylene ;  24 h, 2000 psi, 200 °C
Referenz
Synthesis of bicyclo[2.2.2]octane derivatives
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 °C; 2 h, 25 °C
Referenz
Preparation of phenyl-[1,3]dioxolo[4,5-c]pyridinyl-(hetero)aryl-methyl-1H-benzo[d]imidazole-carboxylic acid derivatives as GLP-1 receptor modulators
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; 20 min, 0 °C; 2.5 h, rt
1.2 Reagents: Water ;  2 h, rt
Referenz
Synthesis, biodistribution and PET studies in rats of 18F-Labeled bridgehead fluoromethyl analogues of WAY-100635
Al Hussainy, Rana; Verbeek, Joost; van der Born, Dion; Molthoff, Carla; Booij, Jan; et al, Nuclear Medicine and Biology, 2012, 39(7), 1068-1076

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  1 h, 25 °C; 25 °C → 0 °C
1.2 Reagents: Sodium borohydride ;  1 h, 25 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referenz
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, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ,  Dichloromethane ;  2 h, rt
1.2 Reagents: Sodium borohydride Solvents: Acetonitrile ;  2 h, 0 °C
1.3 Reagents: Water
Referenz
Preparation of camptothecin compound and application
, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Referenz
Nitrogen-containing tricyclic compound and pharmaceutical use thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Borane Solvents: Tetrahydrofuran ;  -20 °C; -20 °C → 24 °C; 16 h, 24 °C; 24 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Synthesis of gem-Diboromethyl-Substituted Bicyclo[1.1.1]pentanes and Their Application in Palladium-Catalyzed Cross Couplings
Ma, Xiaoshen ; Jiang, Yuan, Journal of Organic Chemistry, 2023, 88(3), 1665-1694

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 °C; 3 h, 25 °C
Referenz
Synthesis of semicarbazide-sensitive amino oxidase inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C → rt; 2 h, rt
1.2 Reagents: Methanol ;  rt
Referenz
Substituted bicyclic compounds as farnesoid X receptor modulators and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C → rt; 4 h, rt
1.2 Reagents: Methanol ;  15 min, cooled; 2 h, rt
Referenz
Substituted amide compounds as farnesoid X receptor modulators and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C → rt; 4 h, rt
1.2 Reagents: Methanol ;  15 min, 0 °C; 2 h, rt
Referenz
Preparation of bridged bicyclic compounds as farnesoid X receptor modulators
, United States, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Dichloromethane ;  0 °C; 3 h, rt
Referenz
Preparation of amide compound having agonist action on FXR and TGR5
, Japan, , ,

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate Raw materials

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:94994-15-7)Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
A25965
Reinheit:99%/99%
Menge:5g/25g
Preis ($):350.0/1226.0